

2-Cyclopropylisonicotinic acid molecular structure

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Compound of Interest

Compound Name: 2-Cyclopropylisonicotinic acid

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An In-Depth Technical Guide to the Molecular Structure of **2-Cyclopropylisonicotinic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropylisonicotinic acid, a captivating heterocyclic molecule, stands at the confluence of structural rigidity and nuanced electronic properties. This guide provides a comprehensive technical exploration of its molecular architecture, delving into its structural features, physicochemical characteristics, and spectroscopic signature. Furthermore, we present a detailed, field-proven synthetic protocol and explore its potential applications in drug discovery, drawing upon established structure-activity relationships within the isonicotinic acid class. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, chemical biology, and materials science, offering both established data and predictive insights to catalyze further investigation.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Design

The incorporation of a cyclopropyl group into a pharmacophore is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. The three-membered ring introduces conformational rigidity, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding. Moreover, the unique electronic

nature of the cyclopropyl ring, with its high p-character bonds, can influence the acidity of adjacent functional groups and participate in favorable interactions with protein residues. In the context of isonicotinic acid, a privileged scaffold in drug discovery, the introduction of a cyclopropyl group at the 2-position is anticipated to significantly impact its biological activity and pharmacokinetic profile.

Molecular Structure and Conformational Analysis

The molecular structure of **2-Cyclopropylisonicotinic acid** consists of a pyridine ring substituted with a carboxylic acid group at the 4-position (isonicotinic acid) and a cyclopropyl group at the 2-position.

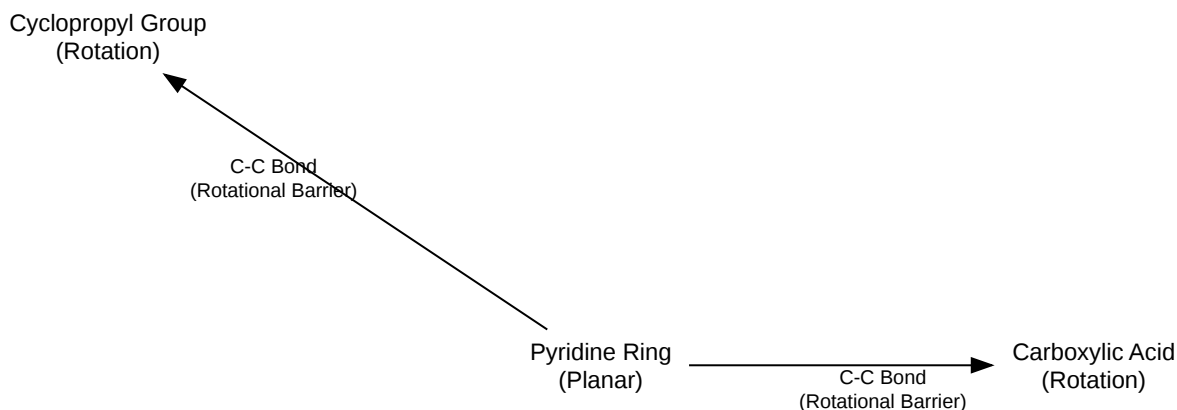
2.1. Core Structural Parameters (Predicted)

While experimental crystallographic data for **2-Cyclopropylisonicotinic acid** is not readily available in public databases, we can predict its structural parameters based on data from analogous structures and computational modeling.

Parameter	Predicted Value	Justification
C-C (cyclopropyl)	~1.51 Å	Typical C-C single bond length in a cyclopropane ring.
C-C (pyridine-cyclopropyl)	~1.50 Å	Single bond between an sp ² carbon of the pyridine ring and an sp ³ carbon of the cyclopropyl group.
C=C (pyridine)	~1.39 Å	Aromatic C-C bond length in a pyridine ring.
C=N (pyridine)	~1.34 Å	Aromatic C-N bond length in a pyridine ring.
C-C (pyridine-carboxyl)	~1.51 Å	Single bond between an sp ² carbon of the pyridine ring and the sp ² carbon of the carboxylic acid.
C=O (carboxyl)	~1.23 Å	Double bond in a carboxylic acid.
C-O (carboxyl)	~1.34 Å	Single bond in a carboxylic acid.
O-H (carboxyl)	~0.97 Å	O-H bond in a carboxylic acid.

2.2. Conformational Preferences

The primary conformational flexibility in **2-Cyclopropylisonicotinic acid** arises from the rotation around the single bond connecting the cyclopropyl group to the pyridine ring and the rotation of the carboxylic acid group. The steric hindrance between the cyclopropyl group and the nitrogen of the pyridine ring likely influences the preferred orientation of the cyclopropyl group.



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Caption: Conformational flexibility in **2-Cyclopropylisonicotinic acid**.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems.

Property	Predicted Value	Experimental Method
Molecular Formula	C ₉ H ₉ NO ₂	Mass Spectrometry
Molecular Weight	163.17 g/mol	Mass Spectrometry
Appearance	White to off-white solid	Visual Inspection
Melting Point	160-170 °C	Differential Scanning Calorimetry (DSC)
pKa (pyridinium)	~4.5 - 5.0	Potentiometric Titration
pKa (carboxylic acid)	~3.5 - 4.0	Potentiometric Titration
LogP	~1.5 - 2.0	Shake-flask method (octanol/water)
Aqueous Solubility	Sparingly soluble	HPLC-based solubility assay

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **2-Cyclopropylisonicotinic acid**. The following are predicted spectral data based on the analysis of its constituent functional groups.

4.1. ^1H NMR Spectroscopy

- Aromatic Protons (Pyridine Ring): Three signals are expected in the aromatic region (δ 7.0-9.0 ppm). The proton at the 6-position will likely be a doublet, the proton at the 5-position a doublet of doublets, and the proton at the 3-position a singlet or a narrow doublet.
- Cyclopropyl Protons: A complex multiplet is expected in the upfield region (δ 0.5-1.5 ppm) for the four protons on the cyclopropyl ring.
- Carboxylic Acid Proton: A broad singlet is anticipated in the downfield region (δ 10-13 ppm), which is exchangeable with D_2O .

4.2. ^{13}C NMR Spectroscopy

- Pyridine Carbons: Five signals are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the cyclopropyl group and the carbon bearing the carboxylic acid will be quaternary and may show weaker signals.
- Carboxylic Carbonyl Carbon: A signal is expected around δ 165-175 ppm.
- Cyclopropyl Carbons: Two signals are expected in the upfield region (δ 5-20 ppm), one for the methine carbon and one for the two equivalent methylene carbons.

4.3. Infrared (IR) Spectroscopy

- O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm^{-1} .[\[1\]](#)
- C-H Stretch (Aromatic/Cyclopropyl): Sharp peaks around 2850-3100 cm^{-1} .
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm^{-1} .[\[1\]](#)

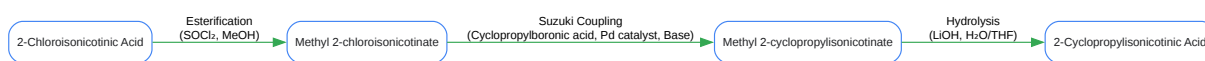
- C=C and C=N Stretches (Pyridine Ring): Medium to weak absorptions in the 1400-1600 cm^{-1} region.

4.4. Mass Spectrometry

- Molecular Ion (M^+): An odd-numbered molecular ion peak is expected due to the presence of one nitrogen atom. For Electron Ionization (EI), the molecular ion peak would be at m/z 163.
- Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid group ($-\text{COOH}$, 45 Da) and potentially fragmentation of the cyclopropyl ring.

Synthesis of 2-Cyclopropylisonicotinic Acid: A Step-by-Step Protocol

The synthesis of **2-Cyclopropylisonicotinic acid** can be achieved through a multi-step process starting from commercially available 2-chloroisonicotinic acid.



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Caption: Proposed synthetic workflow for **2-Cyclopropylisonicotinic acid**.

5.1. Step 1: Esterification of 2-Chloroisonicotinic Acid

- Rationale: Protection of the carboxylic acid as a methyl ester prevents unwanted side reactions in the subsequent coupling step.
- Protocol:
 - Suspend 2-chloroisonicotinic acid (1.0 eq) in methanol (10 mL/g).
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add thionyl chloride (1.2 eq) dropwise.

- Remove the ice bath and stir the reaction mixture at reflux for 4 hours.
- Cool the reaction to room temperature and concentrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-chloroisonicotinate.

5.2. Step 2: Suzuki Coupling with Cyclopropylboronic Acid

- Rationale: The Suzuki cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between an aryl halide and a boronic acid.
- Protocol:
 - To a solution of methyl 2-chloroisonicotinate (1.0 eq) in a 3:1 mixture of toluene and water, add cyclopropylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
 - Degas the mixture with argon for 15 minutes.
 - Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
 - Cool the reaction to room temperature and dilute with ethyl acetate.
 - Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
 - Filter and concentrate the solvent. Purify the crude product by column chromatography on silica gel to obtain methyl 2-cyclopropylisonicotinate.

5.3. Step 3: Hydrolysis of the Methyl Ester

- Rationale: The final step is the deprotection of the carboxylic acid via hydrolysis of the methyl ester.

- Protocol:
 - Dissolve methyl 2-cyclopropylisonicotinate (1.0 eq) in a 1:1 mixture of THF and water.
 - Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 6 hours.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Acidify the reaction mixture to pH 3-4 with 1M HCl.
 - Extract the product with ethyl acetate (3 x 20 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **2-Cyclopropylisonicotinic acid**.

Potential Applications in Drug Discovery

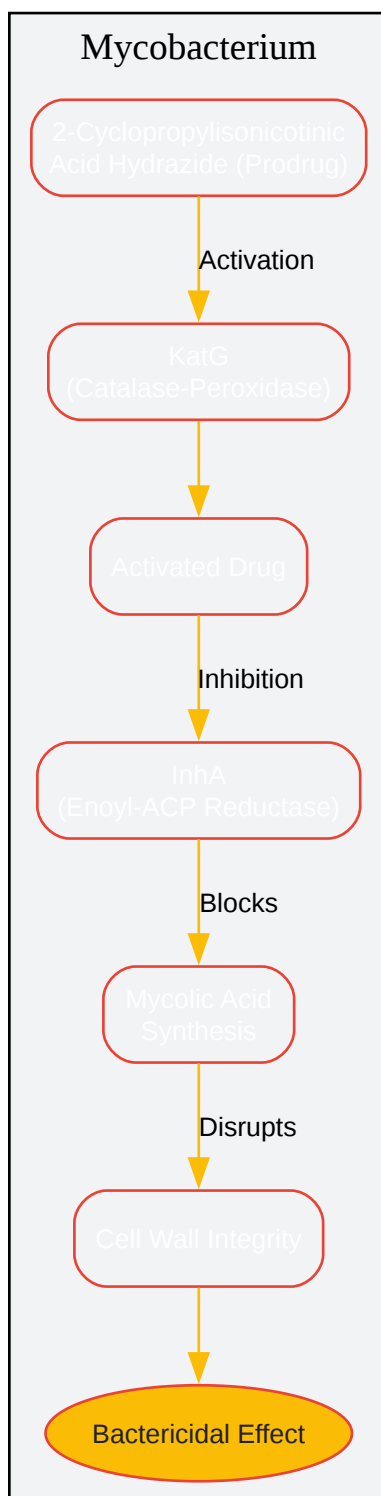
Isonicotinic acid and its derivatives have a rich history in medicinal chemistry, with applications ranging from antitubercular agents to anti-inflammatory drugs.^{[2][3][4]} The introduction of a cyclopropyl group at the 2-position can be expected to modulate the biological activity of the parent scaffold.

6.1. Structure-Activity Relationship (SAR) Insights

- **Antitubercular Activity:** Isonicotinic acid hydrazide (Isoniazid) is a cornerstone of tuberculosis treatment.^[2] Studies on 2-substituted isonicotinic acid hydrazides have shown that the reactivity of the pyridine nitrogen is crucial for their biological activity.^[5] The electron-donating nature of the cyclopropyl group could potentially enhance the basicity of the pyridine nitrogen, thereby influencing its antitubercular potential.
- **Anti-inflammatory and Antimicrobial Properties:** Derivatives of isonicotinic acid have demonstrated a broad spectrum of anti-inflammatory and antimicrobial activities.^{[2][6]} The lipophilicity and conformational rigidity imparted by the cyclopropyl group could enhance cell permeability and target engagement, potentially leading to improved potency.

6.2. Postulated Mechanism of Action

Drawing parallels with Isoniazid, a plausible mechanism of action for a hydrazide derivative of **2-Cyclopropylisonicotinic acid** in *Mycobacterium tuberculosis* could involve its activation by the mycobacterial catalase-peroxidase enzyme (KatG), leading to the inhibition of mycolic acid synthesis, a crucial component of the bacterial cell wall.[2]



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